molecular formula C11H12ClN3 B13307748 N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13307748
M. Wt: 221.68 g/mol
InChI Key: MWLWCPHSRYLBMX-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 3-position with an amine group and a (2-chlorophenyl)methyl moiety. Pyrazole analogs are frequently studied for their biological activity, including pesticidal and kinase inhibitory properties .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,13,14)

InChI Key

MWLWCPHSRYLBMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

Buchwald-Hartwig Amination
Substituted pyrazoles can undergo palladium-catalyzed cross-coupling reactions. For example, substituted aminopyrazoles are synthesized using:

  • Reagents : Pd₂dba₃ catalyst, XPhos ligand, tert-butoxide (t-BuOK)

  • Conditions : Degassed tert-butanol (0.25 M) at 75°C .

Nucleophilic Substitution
The compound undergoes nucleophilic substitution at the pyrazole ring, as seen in reactions with 2-chlorobenzyl chloride, facilitated by K₂CO₃ in DMF.

Substitution Reactions Table

Reaction TypeReagents/ConditionsSource
Buchwald-Hartwig aminationPd₂dba₃, XPhos, t-BuOK, tert-butanol (75°C)
Nucleophilic substitution2-Chlorobenzyl chloride, K₂CO₃, DMF

Cycloaddition Reactions

1,3-Dipolar Cycloaddition
Pyrazole derivatives participate in regioselective cycloaddition reactions. For example, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with diazomethane to form 2-pyrazolines, which rearrange to 2-pyrazolines .

  • Reagents : Diazomethane

  • Conditions : Anhydrous dichloromethane/diethyl ether (1:1), 0°C .

Cycloaddition Table

Reaction TypeReagents/ConditionsSource
1,3-dipolar cycloadditionDiazomethane, DCM/ether (0°C, 48 h)

Acylation and Functionalization

Acylation
Pyrazole derivatives undergo acylation at the amino group:

  • Reagents : Acetic or propionic anhydride, pyridine

  • Conditions : Heating at 80°C for 3 h .

Functionalization
Substituted pyrazoles can react with maleic anhydride or propanoic anhydride to form cyclized products (e.g., chromone derivatives) .

Acylation Table

Reaction TypeReagents/ConditionsSource
AcylationAcetic/propionic anhydride, pyridine (80°C)

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug development. Its structural features, including a chlorophenyl group and a pyrazole ring, contribute to its unique chemical reactivity and biological activity. Pyrazole derivatives, in general, are known for their anti-inflammatory, analgesic, and anti-cancer properties.

This compound's biological activity makes it a candidate for pharmacological applications. Compounds with similar structures may inhibit specific enzymes or receptors, potentially leading to therapeutic effects in conditions like cancer or inflammation.

Pharmaceutical Research

The compound may serve as a lead compound for drug development targeting inflammatory diseases or cancers. Interaction studies, employing techniques such as molecular docking and enzyme inhibition assays, help evaluate the compound's interactions with specific receptors or enzymes. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Can be achieved using potassium permanganate in an acidic medium.
  • Reduction Can be carried out using sodium borohydride in methanol.
  • Substitution Can occur with electrophilic reagents, such as bromine, in the presence of a catalyst.

Pyrazole Derivatives

The expansion of pyrazole biomolecules as anti-inflammatory and anticancer agents has been noted . Pyrazole derivatives have demonstrated potential against various cancer cell lines . Several pyrazole derivatives have shown significant cytotoxic potential against Hep-2 and P815 cancer cell lines . Other pyrazole compounds have been found to induce autophagy in A549 cell lines or apoptosis . Certain pyrazole-4-carboxamide compounds exhibit potential antifungal activity .

Anti-inflammatory Effects

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine - 1-Methylpyrazole
- (2-Chlorophenyl)methyl at N1
- Amine at C3
C₁₁H₁₂ClN₃ 221.69 Chlorine at phenyl para position may enhance lipophilicity .
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine - 3-Methylpyrazole
- 4-Chlorophenyl at C4
- 2-Methylphenyl at N1
C₁₇H₁₆ClN₃ 298.79 Bulky 2-methylphenyl group may reduce solubility; potential agrochemical use inferred from urea analogs .
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine - 5-Methylpyrazole
- (3-Chlorothiophenyl)methyl at N1
C₉H₁₀ClN₃S 227.52 Thiophene ring introduces sulfur, potentially altering electronic properties and bioavailability .
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine - Fluorine at phenyl C4
- Chlorine at phenyl C2
C₁₀H₉ClFN₃ 225.65 Fluorine enhances electronegativity, possibly improving receptor binding in medicinal applications .

Physicochemical Properties

  • Hydrogen Bonding : The amine group in all compounds enables hydrogen bonding, critical for biological target interactions .

Biological Activity

N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a pyrazole ring, contributing to its diverse biological activities. Its molecular formula is C11H12ClNC_{11}H_{12}ClN with a molecular weight of 221.68 g/mol. The presence of the chlorophenyl moiety enhances its potential for various applications in medicinal chemistry and materials science.

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. Research indicates that similar pyrazole derivatives possess anti-inflammatory, analgesic, and anticancer properties .

Key Biological Activities

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation .
  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly concerning kinases involved in cancer signaling pathways .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest:

  • Molecular Docking Studies : These studies indicate that the compound has a strong binding affinity for various receptors and enzymes involved in inflammatory and cancer pathways .
  • Cell Cycle Modulation : It has been observed to affect the cell cycle by inducing G2/M phase arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated significant anticancer activity against various human cancer cell lines (e.g., A549, HT-29) with IC50 values ranging from 0.07 µM to 0.08 µM.
Identified as an effective inhibitor of TNF-alpha release in LPS-stimulated models, highlighting its anti-inflammatory potential.
Reported selective inhibition of specific kinases involved in cancer signaling pathways, suggesting potential as a targeted therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives known for their pharmacological activities. The following table compares its activity with related compounds:

CompoundActivityIC50 (µM)
Compound AAnticancer0.08
Compound BAnti-inflammatory0.283
N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamineEGFR Inhibition0.07

Q & A

Q. What are the recommended synthetic routes for N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Coupling Reactions : Utilize copper-catalyzed cross-coupling (e.g., Ullmann-type) between halogenated pyrazoles and benzylamine derivatives. For example, in analogous syntheses, cesium carbonate (Cs₂CO₃) acts as a base, and copper(I) bromide (CuBr) facilitates aryl-amine bond formation in dimethyl sulfoxide (DMSO) at 35–50°C .
  • Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product, with yields typically ranging from 15–25% for similar scaffolds .
  • Optimization : Screen alternative catalysts (e.g., Pd-based systems), adjust stoichiometry of amines, or use microwave-assisted synthesis to enhance reaction efficiency.

Q. Example Reaction Conditions Table :

ComponentDetailsReference
CatalystCuBr (0.05 equiv)
BaseCs₂CO₃ (3.0 equiv)
SolventDMSO
Temperature35°C, 48 hours
Yield~17.9% (analogous compound)

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For ambiguous signals, employ 2D techniques (COSY, HSQC, HMBC) to resolve coupling patterns and assign carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight via ESI-TOF, targeting [M+H]⁺ with <5 ppm error .
  • X-ray Crystallography : Solve crystal structures using SHELX programs (SHELXD for phase determination, SHELXL for refinement). For example, ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR coupling patterns) for this compound?

Methodological Answer:

  • 2D NMR Analysis : Use HMBC to correlate pyrazole protons with adjacent carbons and COSY to trace scalar couplings. For example, pyrazole C3-H may show cross-peaks with the benzyl group in HMBC .
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., hindered rotation of the benzyl group) that split signals. Variable-temperature NMR can clarify these effects.
  • Crystallographic Validation : If ambiguity persists, resolve the structure via single-crystal X-ray diffraction using SHELX suites .

Q. What strategies elucidate the hydrogen-bonding networks and crystal packing of this compound, and how do they influence stability?

Methodological Answer:

  • Graph-Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Tools like Mercury or PLATON calculate bond distances/angles and generate packing diagrams .
  • Thermal Analysis : Correlate melting points (e.g., 104–107°C for analogous compounds) with intermolecular interactions. Strong N–H···N or C–H···Cl bonds enhance thermal stability .

Q. Example Hydrogen-Bonding Table :

Donor-AcceptorDistance (Å)Angle (°)MotifReference
N–H···N (pyrazole)2.85165R₂²(8)
C–H···Cl (aryl)3.32145C(6) chain

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen against kinase targets (e.g., MPS1, MAPKAPK2) using AutoDock Vina. For example, pyrazole-amine scaffolds in related compounds show nanomolar inhibition via hinge-region interactions .

Q. Example Docking Parameters Table :

SoftwareTarget ProteinBinding Energy (kcal/mol)Reference
AutoDock VinaMPS1 kinase-9.2 (analogous compound)

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